6-(Cyclohexylmethyl)-2-cyclopropylpyrimidin-4-amine
Overview
Description
6-(Cyclohexylmethyl)-2-cyclopropylpyrimidin-4-amine (6C2CP) is a synthetic compound that has been studied for its potential applications in scientific research. 6C2CP is a member of the pyrimidine family of compounds and is composed of a six-membered cyclohexylmethyl ring attached to a two-membered cyclopropyl ring, with a pyrimidine ring at the center. 6C2CP has been studied for its potential applications in biochemistry, physiology, and drug development.
Scientific Research Applications
Atom Economic Synthesis
Pyrimidinyl derivatives are explored for their role in atom economic synthesis processes. For instance, a study described the reaction of aminomethyl heterocycles with 4,6-dimethyl-2-formylpyrimidine, leading to highly functionalized pyrimidinylpyrrolidines through a cascade synthesis process. This highlights the potential of pyrimidine derivatives in facilitating complex chemical transformations efficiently (Elboray et al., 2011).
Efficient One-Pot Synthesis
Another application involves the efficient one-pot synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde, demonstrating the compound's utility in simplifying synthetic routes for creating valuable chemical entities (Reddy et al., 2014).
Novel Amination Reactions
Research on isomeric pyrimidine derivatives has uncovered their reactivity with n-nucleophiles, leading to the formation of various aminated products. This underscores the compound's relevance in developing new synthetic methodologies for amination reactions, which are crucial in pharmaceutical chemistry (Syadyaryavichyute & Vainilavichyus, 1996).
Crystal Structure Analysis
Studies also extend to the crystal structure analysis of pyrimidine derivatives, providing insights into their molecular configurations and the potential implications for designing compounds with desired physical and chemical properties (Hoffman et al., 2009).
Mechanistic Insights into Chemical Reactions
Investigations into the cine-amination of bromopyrimidines have offered valuable mechanistic insights, showcasing the pyrimidine core's utility in elucidating reaction pathways and mechanisms that are fundamental to organic synthesis and the development of new chemical reactions (Rasmussen et al., 1978).
properties
IUPAC Name |
6-(cyclohexylmethyl)-2-cyclopropylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c15-13-9-12(8-10-4-2-1-3-5-10)16-14(17-13)11-6-7-11/h9-11H,1-8H2,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSYDTXJBNCXBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=NC(=N2)C3CC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclohexylmethyl)-2-cyclopropylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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